4-(Azetidin-3-yl)morpholin-3-one hydrochloride is a chemical compound with significant implications in medicinal chemistry and drug development. It is categorized as a heterocyclic compound, specifically featuring both azetidine and morpholine moieties. The compound has garnered attention due to its potential applications in pharmacology, particularly in the development of therapeutics targeting various biological pathways.
The compound is classified under the broader category of organic compounds, specifically as a hydrochloride salt. Its molecular formula is , and it has a molecular weight of 178.66 g/mol . The compound is recognized under the CAS number 223381-71-3 and has been documented in various chemical databases, including PubChem .
The synthesis of 4-(Azetidin-3-yl)morpholin-3-one hydrochloride can be approached through several methods. One notable method involves the reaction of azetidine derivatives with morpholine or its derivatives under controlled conditions. This process typically employs solvents like acetonitrile or ethanol at elevated temperatures to facilitate the reaction .
The synthesis process may include the following steps:
4-(Azetidin-3-yl)morpholin-3-one hydrochloride can participate in various chemical reactions typical for heterocyclic compounds. Notably, it can undergo:
The mechanism of action for 4-(Azetidin-3-yl)morpholin-3-one hydrochloride primarily involves its interaction with biological targets, potentially influencing enzymatic activities or receptor binding sites. While specific mechanisms may vary based on application, it is hypothesized that the compound may act as an inhibitor or modulator in biochemical pathways relevant to disease states.
In pharmacological studies, compounds similar to this have shown activity against various biological targets, including those involved in neurotransmission and inflammatory responses .
The physical properties of 4-(Azetidin-3-yl)morpholin-3-one hydrochloride include:
Chemical properties include:
4-(Azetidin-3-yl)morpholin-3-one hydrochloride has several applications in scientific research:
The azetidine core of 4-(Azetidin-3-yl)morpholin-3-one hydrochloride is typically constructed via ring-forming methodologies that exploit the inherent strain of four-membered heterocycles. A prominent approach involves the intramolecular hydroamination of allylic sulfonamides under electrocatalytic conditions. This method utilizes cobalt catalysis combined with electrical oxidation to regioselectively generate carbocationic intermediates, which undergo cyclization to form azetidines in high yields (typically 70–85%) [1]. The electrochemical setup avoids stoichiometric oxidants, enhancing atom economy and sustainability.
Alternative catalytic routes include transition metal-mediated [2+2] cycloadditions between imines and activated alkenes. For example, zirconium-catalyzed reactions of ethylmagnesium chloride with imines yield C,N-dimagnesiated compounds that can be trapped with electrophiles to form azetidines [1]. Similarly, silver-catalyzed [2+2] cycloadditions of imines with methylenecyclopropane derivatives provide 2-alkoxyazetidines – versatile intermediates for further functionalization [1]. These methodologies offer complementary stereoselectivity profiles depending on the catalyst system.
Table 1: Catalytic Methods for Azetidine Ring Synthesis
Method | Catalyst System | Key Intermediate | Yield Range | Stereoselectivity |
---|---|---|---|---|
Electrocatalytic Hydroamination | Co(II)/Electric Current | Allylic Sulfonamide | 75–85% | Moderate |
[2+2] Cycloaddition | Ag(I) or Zr(IV) | Imine/Alkyne | 60–78% | Variable |
Aziridine Expansion | Cu(OTf)₂ | 1-Azabicyclo[1.1.0]butane | 80–92% | High |
Aza-Michael addition serves as a pivotal step for introducing the morpholinone segment to the azetidine core. This reaction leverages the nucleophilicity of secondary amines to add across α,β-unsaturated esters conjugated to azetidine. Methyl (N-Boc-azetidin-3-ylidene)acetate acts as the primary Michael acceptor, reacting with morpholine derivatives under DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) catalysis [7] [8].
Critical optimization parameters include:
Suzuki-Miyaura cross-coupling enables late-stage diversification of the azetidine core, particularly at the C3 position. This methodology employs palladium-catalyzed coupling between 3-haloazetidine intermediates and aryl/heteroaryl boronic acids. Key advances include:
This approach allows installation of pharmaceutically relevant aryl groups (e.g., 4-cyanophenyl, 3-pyridyl) onto the azetidine scaffold prior to morpholinone formation. The method's functional group tolerance (esters, nitriles, protected amines) makes it ideal for generating structural analogs of the target compound [1] [8].
Table 2: Suzuki-Miyaura Cross-Coupling on 3-Bromoazetidine Precursors
Boronic Acid Substituent | Catalyst System | Temperature | Yield (%) | Application Relevance |
---|---|---|---|---|
4-Cyanophenyl | Pd(PPh₃)₄/K₂CO₃ | 80°C | 85 | CNS-targeting scaffolds |
3-Pyridyl | Pd(dppf)Cl₂/K₃PO₄ | 70°C | 78 | Hydrogen bond acceptor motifs |
4-Methoxyphenyl | Pd(OAc)₂/PCy₃ | 60°C | 92 | Metabolic stability enhancement |
2-Thienyl | Pd(PPh₃)₄/K₂CO₃ | 75°C | 81 | Heterocyclic diversity |
The synthesis of key Michael acceptor methyl (N-Boc-azetidin-3-ylidene)acetate relies critically on Horner-Wadsworth-Emmons (HWE) olefination. This transforms N-Boc-azetidin-3-one into the conjugated ester using methyl 2-(dimethoxyphosphoryl)acetate under basic conditions [7] [8]. Optimization efforts have identified:
While solution-phase synthesis dominates current literature, solid-phase strategies show promise for generating analogs of 4-(Azetidin-3-yl)morpholin-3-one hydrochloride. Two principal approaches have emerged:
Wang resin-bound azetidinones: N-Boc-azetidin-3-one immobilized via carboxybenzyl linkage undergoes HWE olefination followed by aza-Michael addition with resin-bound morpholine precursors. Cleavage with TFA/DCM (1:1) liberates the crude product for HPLC purification (typical loading: 0.8 mmol/g resin) [10].
Suzuki diversification on solid support: 3-Bromoazetidine scaffolds attached to trityl chloride resin undergo palladium-catalyzed cross-coupling with diverse boronic acids (20 examples). Subsequent cleavage yields 3-arylazetidines ready for morpholinone conjugation, enabling rapid SAR exploration of the target compound's azetidine region [10].
These methods significantly reduce purification bottlenecks and enable parallel synthesis of 100+ analogs in 48–72 hours, accelerating hit-to-lead optimization for pharmaceutical applications. Current limitations include moderate functional group tolerance for certain coupling reactions and potential racemization during prolonged resin handling.
Concluding Remarks
The synthetic routes to 4-(Azetidin-3-yl)morpholin-3-one hydrochloride exemplify modern strategies for architecting complex azetidine-containing heterocycles. Methodological synergies – particularly the sequence of HWE olefination, regioselective aza-Michael addition, and late-stage Suzuki diversification – provide efficient access to this structurally intricate pharmacophore. Future directions will likely focus on enantioselective azetidine functionalization and flow chemistry adaptations to enhance the sustainability profile. The documented methodologies establish a robust platform for developing novel bioactive molecules featuring this underutilized heterocyclic system.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1